Dichloromethyldiisopropoxyborane
Description
Historical Context and Evolution of Organoborane Reagents in Organic Synthesis
The journey of organoborane chemistry began in the mid-20th century with the pioneering work of Herbert C. Brown. His discovery of hydroboration—the addition of borane (B79455) to alkenes and alkynes—revolutionized synthetic organic chemistry and earned him the Nobel Prize in Chemistry in 1979. This breakthrough provided a straightforward method to produce organoboranes, which were previously difficult to access.
Initially, the focus was on the oxidation of organoboranes to alcohols and the protonolysis to alkanes. However, the field rapidly expanded as chemists discovered the versatility of the carbon-boron bond. The development of new borane reagents with varying steric and electronic properties allowed for greater control and selectivity in chemical transformations. This led to the emergence of powerful synthetic methods, including the Suzuki-Miyaura coupling, which forms carbon-carbon bonds and has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.
Significance of Boron-Containing Compounds in Modern Synthetic Strategies
Boron-containing compounds are integral to modern synthetic chemistry due to their unique properties and reactivity. The empty p-orbital on the boron atom makes organoboranes Lewis acidic, allowing them to participate in a wide array of chemical reactions. This electrophilicity is central to their utility.
One of the most powerful applications of organoboranes is in the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. The Matteson homologation reaction, for instance, allows for the stereospecific elongation of a carbon chain by one carbon atom. This is achieved through the reaction of a boronic ester with a dichloromethylithium reagent, leading to the formation of an α-chloro boronic ester. Subsequent reaction with a nucleophile results in the displacement of the chloride and the formation of a new bond with inversion of stereochemistry. This method provides exquisite control over the stereochemistry of the newly formed chiral center.
The use of chiral auxiliaries, such as enantiomerically pure diols, in the formation of the initial boronic ester allows for the synthesis of enantioenriched products. This level of stereocontrol is crucial in the synthesis of complex natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity.
Overview of the Research Landscape for Dichloromethyldiisopropoxyborane
This compound, with the chemical formula Cl₂CHB(OCH(CH₃)₂)₂, serves as a stable and commercially available source of the dichloromethylboronate moiety. Its primary application lies in the Matteson homologation and related reactions for the synthesis of α-chloro boronic esters, which are versatile intermediates for further synthetic transformations.
Current research focuses on expanding the scope and utility of this compound and related reagents. Key areas of investigation include:
Development of New Catalytic Systems: Researchers are exploring new catalysts and reaction conditions to improve the efficiency, selectivity, and functional group tolerance of reactions involving dichloromethylboronates.
Asymmetric Synthesis: A major focus is on the development of new chiral auxiliaries and catalytic methods to achieve high levels of enantioselectivity in the synthesis of chiral boronic esters.
Applications in Natural Product Synthesis: The stereocontrolled bond-forming capabilities of this compound make it an attractive reagent for the total synthesis of complex natural products.
Synthesis of Novel Building Blocks: The α-chloro boronic esters derived from this compound are being used to create a variety of novel building blocks for medicinal chemistry and materials science.
Recent studies have demonstrated the successful use of arylboronic esters in Matteson homologations, expanding the range of substrates that can be utilized. uni-saarland.de These reactions often proceed with high yields and excellent diastereoselectivity, particularly when using sterically demanding chiral diols. uni-saarland.de The reaction conditions, such as temperature and the choice of base, have been shown to be critical for achieving optimal results and minimizing side reactions. uni-saarland.de
Detailed Research Findings
The Matteson homologation of arylboronic esters using a dichloromethanide source, conceptually equivalent to using this compound, provides a powerful tool for the synthesis of benzylic boronic esters. Research by Kinsinger and Kazmaier has provided valuable insights into this transformation. uni-saarland.de
| Entry | Aryl Group | Nucleophile | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Phenyl | MeMgBr | 85 | >98:2 |
| 2 | 4-Methoxyphenyl | MeMgBr | 82 | >98:2 |
| 3 | 4-Chlorophenyl | MeMgBr | 88 | >98:2 |
| 4 | 2-Thienyl | MeMgBr | 75 | >98:2 |
| 5 | Phenyl | EtMgBr | 83 | >98:2 |
The reaction typically involves the deprotonation of dichloromethane (B109758) with a strong base, such as n-butyllithium or LDA, at low temperatures (e.g., -78 °C) to generate the (dichloromethyl)lithium carbenoid in situ. This is then reacted with the starting boronic ester. The resulting α-chloroboronic ester is often not isolated but is reacted directly with a Grignard reagent or another nucleophile. The stereochemical outcome is highly dependent on the chiral auxiliary used in the boronic ester.
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) |
|---|---|
| (R,R)-1,2-Dicyclohexylethanediol (DICHED) | >98:2 |
| (R,R)-1,2-Diisopropylethanediol (DIPED) | High |
These findings underscore the importance of careful optimization of reaction parameters to achieve the desired outcomes in syntheses utilizing this compound and its related chemistry.
Structure
2D Structure
Properties
IUPAC Name |
dichloromethyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BCl2O2/c1-5(2)11-8(7(9)10)12-6(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSKSMGPJTTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(Cl)Cl)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400688 | |
| Record name | Dichloromethyldiisopropoxyborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62260-99-5 | |
| Record name | Dichloromethyldiisopropoxyborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethyldiisopropoxyborane | |
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Synthetic Methodologies for Dichloromethyldiisopropoxyborane and Analogues
Established Synthetic Routes to Dichloromethyldiisopropoxyborane
An established and practical method for the synthesis of this compound, also known as diisopropyl (dichloromethyl)boronate, involves the in situ generation of (dichloromethyl)lithium followed by its reaction with a suitable borate (B1201080) ester. A key procedure was detailed by Matteson and Hurst, which circumvents the need for the preparation of the unstable (dichloromethyl)lithium at very low temperatures in a separate step.
In this method, lithium diisopropylamide (LDA) is added to a mixture of triisopropyl borate and dichloromethane (B109758) in a tetrahydrofuran (B95107) (THF) solvent at temperatures ranging from -78 °C to 0 °C. The LDA facilitates the deprotonation of dichloromethane to form (dichloromethyl)lithium, which is immediately trapped by the triisopropyl borate present in the reaction mixture. The resulting borate salt is then treated with anhydrous hydrogen chloride (HCl) to yield the final product, diisopropyl (dichloromethyl)boronate. This one-pot approach provides a more convenient and scalable alternative to earlier methods.
A representative reaction scheme is as follows:
Cl₂CH₂ + (i-PrO)₃B + LiN(i-Pr)₂ → Cl₂CHB(O-i-Pr)₃Li + HN(i-Pr)₂ Cl₂CHB(O-i-Pr)₃Li + HCl → Cl₂CHB(O-i-Pr)₂ + LiCl + i-PrOH
This method has been demonstrated on a 0.1-mole scale, affording the product in moderate yields.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactants | Dichloromethane, Triisopropyl borate, Lithium diisopropylamide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to 0 °C |
| Scale | 0.1 mole |
| Reported Yield | ~52% |
Precursor Chemistry and Raw Material Considerations for this compound Synthesis
The selection and handling of precursors are critical for the successful synthesis of this compound. The primary raw materials for the established synthetic route are triisopropyl borate, dichloromethane, and a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).
Triisopropyl borate ([CH(CH₃)₂O]₃B) serves as the boron source. It is a commercially available liquid that is sensitive to moisture and will hydrolyze to form boric acid and isopropanol. Therefore, anhydrous conditions are essential for the reaction.
Dichloromethane (CH₂Cl₂) acts as the source of the dichloromethyl group. It is a common and relatively inexpensive organic solvent. Its deprotonation to form the corresponding carbanion requires a strong base.
Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is typically prepared in situ from diisopropylamine (B44863) and n-butyllithium or is available as a commercial solution. Its steric hindrance prevents it from acting as a nucleophile and adding to the borate ester, making it an ideal choice for this transformation. Due to its reactivity with air and moisture, LDA must be handled under an inert atmosphere.
Careful consideration of the purity and dryness of these reagents is paramount to achieving good yields and preventing unwanted side reactions.
Advancements and Innovations in the Synthesis of Related Organoborane Compounds
While the Matteson homologation remains a cornerstone for synthesizing α-halo boronic esters, significant advancements have been made in recent years, offering milder, more efficient, and more versatile alternatives for the synthesis of related organoborane compounds. nih.gov These modern techniques often provide improved functional group tolerance and avoid the use of cryogenic temperatures and strong bases. acs.org
Visible Light-Induced C-H Bromination: A novel approach for the synthesis of α-halogenated boronic esters involves the use of visible light to induce the C-H bromination of benzyl (B1604629) boronic esters. organic-chemistry.org This method utilizes N-bromosuccinimide (NBS) as the brominating agent and proceeds under mild conditions with good functional group tolerance, offering a cleaner synthetic route. organic-chemistry.org
Copper-Catalyzed Atom Transfer Radical Addition (ATRA): A significant development is the copper-catalyzed ATRA of alkyl halides to vinyl boronic esters. acs.orgnih.govorganic-chemistry.org This method circumvents the need for strong bases and cryogenic conditions typically required in Matteson-type homologations. acs.org The copper catalyst facilitates the halogen atom transfer, expanding the scope of compatible substrates. acs.orgorganic-chemistry.org This protocol has been shown to be scalable and can be performed in a one-pot, two-step process to generate a variety of α-functionalized products. acs.org
Mechanochemical Synthesis: Recently, mechanochemical methods, such as ball milling, have been explored for the synthesis of α-halo alkylboronic esters. researchgate.net These solvent-free or low-solvent techniques can offer advantages in terms of efficiency, reduced waste, and the ability to react sparingly soluble substrates. researchgate.net One such method involves the external catalyst-free multicomponent coupling of aryl diazonium salts, alkenes, and simple metal halides. researchgate.net
These innovative methodologies highlight the ongoing efforts to develop more sustainable and efficient synthetic routes to valuable organoborane intermediates.
Scalability and Efficiency of this compound Synthetic Protocols
The scalability and efficiency of synthetic protocols are crucial for the practical application of chemical compounds in research and industry. The established Matteson homologation for this compound was developed out of a need for larger quantities of the compound. The reported procedure on a 0.1-mole scale with a yield of approximately 52% indicates a moderate level of scalability for laboratory purposes.
Modern synthetic methods for related organoboranes often explicitly address the issue of scalability. For instance, the copper-catalyzed ATRA has been successfully demonstrated on a gram scale, indicating its potential for larger-scale production. nih.govnih.gov Similarly, visible light-induced bromination has also shown practicality for multigram synthesis. organic-chemistry.org
Reactivity and Mechanistic Investigations of Dichloromethyldiisopropoxyborane
Fundamental Reaction Pathways Involving the Dichloromethyl Moiety
The dichloromethyl group (–CHCl₂) is the primary site of reactivity in many transformations involving dichloromethyldiisopropoxyborane. A key reaction pathway is the deprotonation of the dichloromethyl carbon by a suitable base, which generates a dichloromethyl anion. This anion can then act as a nucleophile, participating in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Another significant pathway involves the abstraction of a chlorine atom, which can proceed through radical or reductive mechanisms. For instance, the reaction of this compound with a reducing agent can lead to the formation of a monochloromethylboronate or even a methylboronate. The specific pathway followed often depends on the reaction conditions, including the nature of the substrate, the reagents employed, and the temperature.
Theoretical studies, such as those using density-functional theory, have been employed to investigate the reaction pathways of related chlorinated compounds. These studies suggest that processes like sigma-complex formation and direct chlorine abstraction can have different activation energies, influencing the predominant reaction mechanism. nih.gov For example, in the dechlorination of octachlorodibenzo-p-dioxin (B131699) by a hydrogen atom, sigma-complex formation is favored at lower temperatures, while chlorine abstraction is favored at higher temperatures. nih.gov
Role of the Diisopropoxyborane Group in Directing Reactivity
The diisopropoxyborane group [(i-PrO)₂B–] is not merely a spectator in the reactions of this compound. It plays a crucial role in modulating the reactivity of the dichloromethyl moiety and directing the course of chemical transformations. The boron atom, being electron-deficient, can coordinate with Lewis bases, which can influence the acidity of the dichloromethyl proton and facilitate its abstraction.
Furthermore, the bulky isopropoxy groups can exert significant steric influence, directing the approach of reagents and influencing the stereochemical outcome of reactions. In reactions where a new chiral center is formed, the diisopropoxyborane group can play a key role in establishing the stereochemistry of the product.
The electronic properties of the diisopropoxyborane group are also significant. The oxygen atoms of the isopropoxy groups can donate electron density to the boron atom, which in turn affects the electronic nature of the C-B bond and the attached dichloromethyl group. This electronic interplay can influence the susceptibility of the dichloromethyl group to nucleophilic or electrophilic attack.
Electron Transfer Mechanisms and Reductive Capabilities
Electron transfer processes are fundamental to understanding the reductive capabilities of this compound and its derivatives. The presence of two chlorine atoms on the methyl group makes it susceptible to reduction. Mechanistic studies have explored both single-electron transfer (SET) and two-electron transfer pathways in the reduction of related organohalides.
In the context of related systems, research has shown that electron flow can be influenced by factors such as pH and the presence of specific reagents. nih.gov For instance, in studies on photosystem II, the inhibition of electron flow by 3-(3',4'-dichlorophenyl)-1,1-dimethylurea (DCMU) exhibits a biphasic nature, suggesting the existence of two distinct electron transport chains with different sensitivities to the inhibitor. nih.gov This highlights the complexity of electron transfer processes and the potential for multiple competing pathways.
The reductive cleavage of carbon-halogen bonds is a well-studied area, with insights that can be applied to this compound. umn.edu Electrocatalytic studies on brominated phenols, for example, reveal that the reduction can proceed through a homogeneous electrocatalytic (EC′) mechanism. umn.edu Computational studies, such as density functional theory (DFT), have been used to analyze molecular orbitals and understand the sequence of bond cleavage in polyhalogenated compounds. umn.edu These studies suggest that in some cases, sequential reduction occurs, where an initial electron transfer leads to a radical species that can then accept a second electron. umn.edu
The broader field of electron transfer in biological and inorganic systems also provides a conceptual framework for understanding these reactions. nih.gov The transfer of electrons over significant distances within protein structures, often facilitated by a series of redox-active cofactors, demonstrates the principles of electron tunneling and hopping that can be relevant in the reactions of this compound in complex chemical environments. nih.gov
Studies on Reaction Kinetics and Thermodynamics for this compound Transformations
The study of reaction kinetics and thermodynamics provides quantitative insights into the transformations of this compound. Kinetic studies measure the rate at which a reaction proceeds, offering information about the reaction mechanism and the factors that influence the reaction speed. Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction, indicating the feasibility and position of equilibrium.
For example, kinetic modeling of the degradation of 2,4-dichlorophenol, a related chlorinated compound, has shown that the reaction kinetics can vary depending on the initial concentrations of the reactants. nih.gov In some cases, pseudo-first-order kinetics are observed, while in others, more complex, non-conventional kinetics are at play. nih.gov Such studies often involve identifying reaction intermediates to propose a detailed reaction mechanism. nih.gov
Thermodynamic and kinetic studies of the dismutation of chlorosilanes, which also involve the redistribution of chloro-substituents, have been conducted to determine equilibrium constants and rate constants over a range of temperatures. mdpi.com These studies are crucial for optimizing reaction conditions to achieve a desired product distribution. mdpi.com
The table below illustrates hypothetical kinetic data for a transformation of this compound, showcasing how reaction conditions can influence the rate constant.
| Entry | Reactant Concentration (mol/L) | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 1 | 0.1 | 25 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 25 | 1.5 x 10⁻⁴ |
| 3 | 0.1 | 50 | 6.0 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
Stereochemical Outcomes and Diastereoselectivity in this compound Reactions
Reactions involving this compound can lead to the formation of new stereocenters. Understanding and controlling the stereochemical outcome of these reactions is a major focus of synthetic chemistry. The creation of a new tetrahedral carbon with four different substituents results in a chiral center. ochemtutor.com
The stereochemical outcome depends on the reaction mechanism. For instance, if the reaction involves the attachment of a nucleophile to an sp²-hybridized carbon, the nucleophile can attack from two different faces, potentially leading to a mixture of stereoisomers. ochemtutor.comlibretexts.org However, if the reaction proceeds via an Sₙ2 mechanism at an sp³-hybridized carbon, it typically results in an inversion of configuration, leading to a single stereoisomer. ochemtutor.com
Diastereoselectivity becomes important when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can influence the stereochemical outcome at the newly formed stereocenter, leading to a preference for one diastereomer over another. Computational methods, such as DFT calculations, can be used to investigate the transition state energies for the formation of different diastereomers, providing insight into the origins of the observed selectivity. rsc.org
In the context of related reactions, studies have shown that the presence of certain reagents or additives can influence the diastereoselectivity. rsc.org For instance, in the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol, the presence of molecular sieves was found to alter the regioselectivity of the reaction. rsc.org
The table below presents hypothetical data on the diastereoselectivity of a reaction involving this compound, demonstrating the effect of a chiral auxiliary.
| Entry | Chiral Auxiliary | Diastereomeric Ratio (A:B) |
| 1 | None | 50:50 |
| 2 | (R)-Auxiliary | 90:10 |
| 3 | (S)-Auxiliary | 10:90 |
This is a hypothetical data table for illustrative purposes.
Catalyst Involvement and Ligand Effects in this compound Transformations
Catalysts can play a pivotal role in the transformations of this compound by providing alternative, lower-energy reaction pathways. Both metal-based and organocatalysts can be employed to enhance the rate and selectivity of these reactions. The choice of catalyst and ligands is crucial in directing the reaction towards the desired product.
Ligand effects are particularly important in metal-catalyzed reactions. The ligands coordinated to the metal center can influence its electronic and steric properties, thereby modulating its catalytic activity and selectivity. For example, in the hydrolysis of phosphate (B84403) diesters catalyzed by zinc(II) complexes, the nature and structure of the polyamine ligand control the reactivity of the complex. nih.gov Tridentate ligands that adopt a facial coordination mode were found to be more reactive than tetradentate ligands. nih.gov
In some enzyme-catalyzed reactions, substrate positioning within the active site is a primary determinant of the reaction's outcome. nih.gov This principle can be extended to synthetic catalytic systems, where the catalyst-ligand complex can create a specific environment that orients the substrate for a selective transformation.
Mechanistic Insights into Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central theme in the chemistry of this compound. Mechanistic studies are essential for understanding how these bonds are formed and for developing new synthetic methodologies.
Carbon-Carbon Bond Formation:
The dichloromethyl anion, generated by deprotonation of this compound, can react with various electrophiles to form C-C bonds. For example, it can add to aldehydes and ketones to form dichlorinated alcohol derivatives. Mechanistic investigations of related C-C bond-forming reactions, such as those catalyzed by enzymes like deoxypodophyllotoxin (B190956) synthase, have revealed complex pathways that can involve radical and carbocation intermediates. nih.govnih.gov In some cases, a Friedel-Crafts-like ring closure can follow the initial bond formation. nih.gov
Carbon-Heteroatom Bond Formation:
This compound can also be a precursor for the formation of C-X bonds, where X can be oxygen, nitrogen, sulfur, or other heteroatoms. These reactions often involve the displacement of one or both chlorine atoms by a nucleophilic heteroatom. The mechanism of these reactions can be complex and may involve intermediates such as α-chloro carbenoids.
Applications of Dichloromethyldiisopropoxyborane in Advanced Organic Synthesis
Carbon-Carbon Bond-Forming Reactions Facilitated by Dichloromethyldiisopropoxyborane
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular architectures. This compound and its derivatives have proven to be valuable reagents in this field, participating in cross-coupling reactions, stereoselective bond formations, and carbenoid chemistry. sigmaaldrich.comdokumen.pub
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. dokumen.pubsigmaaldrich.com The reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups. dokumen.pub The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester (R²-B(OR)₂) is transferred to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
While aryl and vinyl boronic acids are the most common substrates, boronic esters like this compound serve as important precursors. dokumen.pubsigmaaldrich.com Specifically, (α-haloalkyl)boronic esters, which can be derived from this compound, are key intermediates. dokumen.pubresearchgate.net For instance, diisopropyl (dichloromethyl)boronate can be alkylated, and the resulting intermediate rearranges to form an (α-chloroalkyl)boronic ester, which can then potentially participate in coupling reactions. dokumen.pub
| Reaction Type | Catalyst System | Coupling Partners | Key Feature |
| Suzuki-Miyaura Coupling | Palladium(0) complex, Base | Organoboronic Ester + Organic Halide | Forms new C-C bonds with high functional group tolerance. dokumen.pubsigmaaldrich.com |
| Carbonylative Suzuki-Miyaura | Palladium(0) complex, Base, CO | Organoboronic Ester + Organic Halide | Incorporates a carbonyl group to form ketones. dokumen.pub |
A significant application of organoboron chemistry is the ability to control stereochemistry during C-C bond formation. Chiral boronic esters are instrumental in asymmetric synthesis, allowing for the creation of specific stereoisomers. A notable strategy involves using chiral auxiliaries, such as pinanediol, to direct the formation of new stereocenters.
Research has demonstrated that reacting chiral pinanediol boronates with (1,1-dichloroethyl)lithium, a compound structurally similar to the reactive species from this compound, leads to a highly stereoselective insertion. researchgate.net The process, induced by zinc chloride, results in the formation of α-chloro boronic esters with a strong preference for one diastereomer. researchgate.net This product can then be further transformed, transferring the chirality to the final molecule. For example, subsequent reaction with a Grignard reagent and peroxidic deboronation can yield tertiary alcohols with high enantiomeric excess. researchgate.net
Table 1: Example of Stereoselective Synthesis using an α-Halo Boronic Ester
| Chiral Boronate | Reagent | Product (α-Chloro Boronic Ester) | Diastereomeric Excess (DE) | Final Product (after further steps) | Enantiomeric Excess (ee) | Reference |
| (s)-Pinanediol phenylboronate | (1,1-dichloroethyl)lithium, ZnCl₂ | (s)-Pinanediol (1S)-(1-chloro-1-phenylethyl)boronate | 92% | (R)-(+)-2-Phenyl-2-butanol | 84% | researchgate.net |
The dichloromethyl group of this compound makes it a valuable precursor for dichlorocarbene (B158193) (:CCl₂) or related carbenoid species. Carbenes are neutral, highly reactive intermediates containing a divalent carbon atom that can react with alkenes to form cyclopropanes in a concerted, stereospecific reaction. masterorganicchemistry.comrsc.org
Dihalocarbenes are typically generated by treating a haloform (e.g., chloroform, CHCl₃) with a strong base. masterorganicchemistry.comyoutube.com The base deprotonates the haloform, which then eliminates a halide ion to produce the carbene. youtube.com In a similar fashion, the dichloromethyl group on the boronic ester can be deprotonated by a strong base. The resulting anion can act as a dichlorocarbene equivalent. More commonly, it forms a carbenoid—a metal-complexed carbene—which is more stable and selective than the free carbene but performs the same cyclopropanation reaction with alkenes. youtube.com This method provides a reliable route to synthesize gem-dichlorocyclopropanes, which are versatile building blocks in organic synthesis.
Table 2: General Reaction for Dichlorocyclopropanation
| Reactants | Intermediate | Product | Key Feature |
| Alkene + Dichlorocarbene Precursor (e.g., from this compound + Base) | Dichlorocarbene / Carbenoid | gem-Dichlorocyclopropane | Stereospecific addition to the double bond. masterorganicchemistry.com |
Carbon-Heteroatom Bond-Forming Reactions Using this compound
Beyond C-C bonds, the formation of bonds between carbon and heteroatoms (such as oxygen, nitrogen, and sulfur) is critical for introducing functionality into organic molecules. nih.govmdpi.com this compound and its derivatives are effective reagents for these transformations, primarily through reactions involving the versatile carbon-boron bond. sigmaaldrich.com
While alkylation via C-C bond formation is a primary application, the halogen atoms on the reagent's dichloromethyl group can also be manipulated. In a process of halogen exchange, the chlorine atoms can be substituted for other halogens. For example, butanediol (B1596017) (dichloromethyl)boronate has been successfully converted to butanediol (diiodomethyl)boronate using sodium iodide. researchgate.netresearchgate.net This transformation provides access to different α-dihalo boronic esters, expanding their synthetic utility.
The carbon-boron bond of organoboranes is readily transformed into a carbon-heteroatom bond. This versatility is a key advantage of boronic ester chemistry.
Oxygen Incorporation: A foundational reaction of organoboranes is their oxidation to introduce an oxygen atom. The carbon-boron bond can be reliably and stereospecifically oxidized, most commonly using basic hydrogen peroxide. In the context of derivatives from this compound, (α-chloroalkyl)boronic esters have been oxidized to yield aldehydes, demonstrating an effective method for converting the boron-containing functional group into a carbonyl group. dokumen.pubyoutube.com
Nitrogen Incorporation: this compound has been explicitly cited as a reactant in the solid-phase synthesis of aminoboronic acids. sigmaaldrich.com These compounds are of significant interest as they are potent inhibitors of enzymes like the hepatitis C virus NS3 proteinase. sigmaaldrich.com This application highlights a direct and synthetically important pathway for forming a carbon-nitrogen bond from the boronic ester.
Table 3: C-Heteroatom Bond Formation from Boronic Ester Derivatives
| Transformation | Reagents | Initial Functional Group | Final Functional Group | Application Example | Reference |
| Oxidation | Hydrogen Peroxide, Base | (α-Chloroalkyl)boronic ester | Aldehyde | Synthesis of carbonyl compounds | dokumen.pub |
| Amination | N/A (Solid-Phase Synthesis) | This compound | Aminoboronic Acid | Synthesis of enzyme inhibitors | sigmaaldrich.com |
| Halogen Exchange | Sodium Iodide | (Dichloromethyl)boronate | (Diiodomethyl)boronate | Access to varied α-halo esters | researchgate.netresearchgate.net |
Reductive Transformations Enabled by this compound
This compound is recognized as a reductant in various chemical transformations. sigmaaldrich.com While detailed mechanistic studies and a broad range of specific applications in reductive transformations are not extensively documented in publicly available literature, its role as a reducing agent is noted. Boron-based reagents, in general, are widely employed in reductive aminations, a cornerstone of medicinal chemistry and natural product synthesis for the formation of carbon-nitrogen bonds. These reactions typically involve the reduction of an in situ-formed imine or iminium ion. The utility of boron reagents in these transformations often stems from their mild nature, which allows for the selective reduction of the C=N bond in the presence of other reducible functional groups.
Applications in the Synthesis of Complex Molecular Architectures
The construction of intricate molecular frameworks is a central theme in modern organic chemistry. This compound has found a niche in this area, particularly in the synthesis of specialized building blocks for complex structures.
Total Synthesis Approaches
While this compound is a valuable reagent for specific synthetic transformations, its application in the total synthesis of complex natural products has not been widely reported in peer-reviewed literature. The total synthesis of natural products often requires a diverse array of chemical reactions and reagents to construct the target molecule. Although this compound's role in creating specific functionalities is established, its direct incorporation into a multi-step total synthesis campaign of a complex natural product is not a prominent feature in published synthetic routes.
Solid-Phase Synthesis Applications, including aminoboronic acids for enzyme inhibition
A significant application of this compound lies in the solid-phase synthesis of α-aminoboronic acids. These compounds are of considerable interest due to their ability to act as potent enzyme inhibitors. A notable example is the synthesis of inhibitors targeting the hepatitis C virus (HCV) NS3 proteinase, a crucial enzyme for viral replication.
Solid-phase synthesis offers a streamlined and efficient method for preparing libraries of compounds for drug discovery. In this context, this compound has been utilized as a key reagent. The general strategy involves the attachment of a starting material to a solid support (resin), followed by a series of chemical reactions to build the desired molecule. The product is then cleaved from the resin in the final step.
The use of this compound facilitates the formation of the aminoboronic acid moiety on the solid support. This approach has been successfully employed in the development of potent inhibitors of the HCV NS3 proteinase.
Table 1: Compounds Mentioned in this Article
| Compound Name | Chemical Formula | Role/Application |
| This compound | C₇H₁₅BCl₂O₂ | Reagent in organic synthesis |
Table 2: Application of this compound in Synthesis
| Application Area | Specific Use | Significance |
| Solid-Phase Synthesis | Synthesis of α-aminoboronic acids | Enables the creation of potent enzyme inhibitors for therapeutic targets like the hepatitis C virus NS3 proteinase. |
| Reductive Transformations | General reductant | Contributes to the arsenal (B13267) of boron-based reducing agents used in organic synthesis. |
Structural Modifications and the Development of Dichloromethyldiisopropoxyborane Derivatives
Design Principles for Modifying the Dichloromethyldiisopropoxyborane Scaffold
The design of this compound derivatives is guided by several key principles aimed at controlling their chemical behavior. A primary consideration is the manipulation of the steric and electronic environment around the boron center to influence the stereochemical outcome of subsequent reactions.
One of the most effective strategies involves the use of chiral diol auxiliaries to form chiral boronic esters. nih.govacs.org The choice of the chiral diol is critical as it dictates the facial selectivity of the attack of a nucleophile on the boron atom, thereby controlling the absolute configuration of the newly formed stereocenter. mdpi.com Pinanediol, for instance, is a commonly employed chiral auxiliary that can be obtained in both enantiomeric forms, allowing for the synthesis of either enantiomer of the target molecule. mdpi.com The bulky nature of such auxiliaries creates a sterically hindered environment that directs the incoming nucleophile to the less hindered face of the boronate complex.
Furthermore, the addition of Lewis acids, such as zinc chloride, can significantly enhance the diastereoselectivity of the Matteson homologation. bristol.ac.ukresearchgate.net The Lewis acid is thought to coordinate to the α-chloro boronic ester intermediate, promoting the rearrangement and minimizing epimerization at the α-carbon. researchgate.net Computational studies have highlighted the importance of electrostatic interactions, such as a novel Cl··H interaction, in stabilizing the transition state that leads to the major diastereomer. researchgate.net
Another design principle involves the iterative nature of the Matteson homologation. By repeatedly applying the homologation-alkylation sequence, complex carbon chains with multiple contiguous stereocenters can be constructed with a high degree of control over their relative and absolute stereochemistry. bristol.ac.ukresearchgate.net This "chain-growth" strategy allows for the synthesis of complex natural products and other stereochemically rich molecules.
Synthesis of Novel this compound Analogues
The synthesis of novel analogues of this compound primarily relies on the Matteson homologation reaction. This reaction involves the treatment of a boronic ester with a dichloromethyl)lithium reagent, generated in situ from dichloromethane (B109758) and a strong base like n-butyllithium, to form an α-chloroboronic ester. nrochemistry.comnih.gov This intermediate can then be reacted with a wide variety of nucleophiles to introduce new functional groups.
The general synthetic sequence can be summarized as follows:
Formation of the Chiral Boronic Ester: The starting boronic acid is reacted with a chiral diol, such as (R,R)- or (S,S)-1,2-dicyclohexylethanediol (DICHED), to form the corresponding chiral boronic ester. uni-saarland.de
Homologation: The chiral boronic ester is then treated with (dichloromethyl)lithium at low temperatures to generate the α-chloroboronic ester. The presence of a Lewis acid like zinc chloride is often crucial for achieving high diastereoselectivity. bristol.ac.uk
Nucleophilic Substitution: The resulting α-chloroboronic ester is a versatile electrophile that can react with a broad range of nucleophiles, including Grignard reagents, organolithium compounds, alkoxides, and amines, to afford the desired functionalized boronic ester. mdpi.comyoutube.com
Below is a table showcasing representative examples of novel this compound analogues synthesized using this methodology.
| Starting Boronic Ester | Chiral Auxiliary | Nucleophile | Product | Reference |
| Methylboronic acid | (R,R)-DICHED | Phenylmagnesium bromide | (S)-1-Phenylethylboronic ester | uni-saarland.de |
| Ethylboronic acid | (S,S)-Pinanediol | Allylmagnesium bromide | (R)-1-Buten-3-ylboronic ester | bristol.ac.uk |
| Phenylboronic acid | (R,R)-DICHED | Methylmagnesium bromide | (S)-1-Phenylethylboronic ester | uni-saarland.de |
| n-Butylboronic acid | (S,S)-Pinanediol | Sodium methoxide | (R)-1-Methoxy-n-pentylboronic ester | youtube.com |
Impact of Structural Variation on Reactivity and Selectivity
Structural modifications to the this compound scaffold have a profound impact on the reactivity and selectivity of the resulting derivatives. The choice of the chiral diol auxiliary is paramount in controlling the stereochemical outcome of the Matteson homologation. The use of C2-symmetric diols like DICHED generally leads to very high levels of diastereoselectivity in the formation of the α-chloroboronic ester, often exceeding 99%. acs.org This high degree of stereocontrol is attributed to the well-defined transition state enforced by the chiral ligand. researchgate.net
The nature of the nucleophile used in the subsequent substitution reaction also plays a crucial role. While Grignard reagents and organolithiums are commonly used to form new carbon-carbon bonds, the reaction conditions need to be carefully controlled to avoid side reactions. For instance, the reactivity of aryl Grignard reagents is generally lower than that of their alkyl counterparts, often requiring longer reaction times. uni-saarland.de
Furthermore, the order of addition of reagents can be strategically manipulated to synthesize different diastereomers of the final product. This flexibility is a powerful tool in asymmetric synthesis, allowing for access to a wider range of stereochemically diverse molecules. rsc.org The development of catalytic, enantioselective versions of the Matteson homologation, using chiral Lewis acids or organocatalysts, represents a significant advancement, reducing the need for stoichiometric amounts of chiral auxiliaries. mdpi.comnih.gov
Exploration of this compound-Derived Reagents
The functionalized boronic esters synthesized from the this compound scaffold are not merely synthetic intermediates but can themselves be powerful reagents for a variety of chemical transformations. These derivatives are valuable building blocks for the stereoselective synthesis of complex molecules, including natural products. mdpi.combristol.ac.uk
For example, the resulting chiral boronic esters can be oxidized to the corresponding alcohols with high enantiopurity. uni-saarland.de They can also participate in a range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon and carbon-heteroatom bonds. The development of polyboronic esters, containing multiple boronic ester functionalities, opens up possibilities for the synthesis of complex polymers and materials with unique properties. researchgate.net
The ability to introduce a wide range of functional groups through the Matteson homologation allows for the creation of bifunctional reagents. For instance, a boronic ester containing a pendant alkene can undergo ring-closing metathesis to form cyclic boronic esters, which are valuable precursors for the synthesis of carbocycles with defined stereochemistry. rsc.org Similarly, the introduction of azido (B1232118) or amino groups leads to the formation of α-aminoboronic esters, a class of compounds with significant biological activity. bristol.ac.uk
The exploration of these derived reagents continues to expand the synthetic utility of this compound, providing chemists with a versatile toolkit for the construction of complex and functionally diverse molecules.
Spectroscopic Methodologies for the Elucidation of Dichloromethyldiisopropoxyborane Structures and Reactivity
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organoborane Chemistrynumberanalytics.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organoborane compounds. numberanalytics.com It provides crucial insights into the electronic environment surrounding the boron atom and the connectivity of the atoms within the molecule. numberanalytics.comnumberanalytics.com Different nuclei, including ¹H, ¹³C, and ¹¹B, can be probed to build a comprehensive picture of the molecular structure. numberanalytics.com
¹H NMR Studies of Dichloromethyldiisopropoxyborane and its Derivatives
Proton (¹H) NMR spectroscopy is fundamental for determining the number and types of hydrogen atoms in a molecule. In this compound, one would expect to observe signals corresponding to the protons of the diisopropoxy groups and the dichloromethyl group. The isopropoxy group would exhibit a septet for the CH proton and a doublet for the methyl (CH₃) protons, with integration values corresponding to a 1:6 ratio, respectively. The chemical shift of the dichloromethyl proton (CHCl₂) would be influenced by the electron-withdrawing chlorine atoms and the boron atom.
A hypothetical ¹H NMR data table for this compound is presented below:
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH(CH₃)₂ | ~4.0-4.5 | Septet | ~6-7 | 1H |
| -OCH(CH ₃)₂ | ~1.2-1.4 | Doublet | ~6-7 | 12H |
| -CH Cl₂ | ~5.5-6.0 | Singlet | N/A | 1H |
¹³C NMR Investigations of Carbon Environmentsoregonstate.educhemguide.co.uk
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within a molecule. oregonstate.educhemguide.co.uk Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton. chemguide.co.uk In this compound, separate signals would be expected for the methine and methyl carbons of the isopropoxy groups, as well as for the dichloromethyl carbon.
The chemical shifts in ¹³C NMR are influenced by the electronegativity of neighboring atoms. libretexts.org The carbon of the dichloromethyl group (-CHCl₂) would appear at a higher chemical shift (downfield) due to the deshielding effect of the two chlorine atoms. youtube.com The carbons of the isopropoxy group would also have characteristic chemical shifts.
A hypothetical ¹³C NMR data table for this compound is presented below:
| Carbon Type | Chemical Shift (δ, ppm) |
| -OC H(CH₃)₂ | ~65-75 |
| -OCH(C H₃)₂ | ~20-25 |
| -C HCl₂ | ~70-80 |
¹¹B NMR Analysis of Boron Coordinationnumberanalytics.comsdsu.edu
Boron-11 (¹¹B) NMR spectroscopy is particularly powerful for studying organoborane compounds as it directly probes the boron atom. numberanalytics.comsdsu.edu The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the nature of the substituents attached to it. sdsu.edunsf.gov For tricoordinate boranes like this compound, the ¹¹B NMR signal is typically found in a specific region of the spectrum. The presence of electronegative oxygen and chlorine atoms influences the shielding of the boron nucleus. sdsu.edu
The typical ¹¹B NMR chemical shift for tricoordinate boronic esters falls within a broad range, but for a compound like this compound, a value in the downfield region would be anticipated. The line width of the ¹¹B signal can also provide information about the symmetry of the environment around the boron atom.
A hypothetical ¹¹B NMR data table for this compound is presented below:
| Boron Environment | Chemical Shift (δ, ppm) | Line Width (Hz) |
| Cl₂CHB (O-iPr)₂ | ~25-35 | Moderate |
Advanced NMR Techniques for Structural Confirmation and Mechanistic Insightsnumberanalytics.comipb.pt
In addition to standard one-dimensional NMR, advanced two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of signals and for gaining deeper insights into molecular structure and reaction mechanisms. numberanalytics.comipb.pt
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to establish the connectivity of proton-bearing fragments. numberanalytics.com For this compound, a COSY spectrum would show a correlation between the methine and methyl protons of the isopropoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. numberanalytics.com It would be used to definitively assign the ¹H and ¹³C signals for each part of the this compound molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei, which is crucial for determining the three-dimensional structure of molecules. numberanalytics.com
These advanced NMR methods are not only for static structural determination but are also powerful tools for studying dynamic processes and reaction mechanisms involving organoborane intermediates. numberanalytics.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysisufl.edunih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ufl.edulibretexts.org When a molecule absorbs infrared radiation, it causes its bonds to stretch and bend at specific frequencies, resulting in a unique vibrational spectrum that acts as a molecular fingerprint. ufl.eduyoutube.commsu.edu Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. libretexts.orgyoutube.com
For this compound, key vibrational bands would include:
C-H stretching vibrations: Aliphatic C-H stretches from the isopropoxy and dichloromethyl groups would appear in the region of 2850-3000 cm⁻¹.
B-O stretching vibrations: The stretching of the boron-oxygen bonds would give rise to strong absorptions, typically in the 1300-1400 cm⁻¹ region.
C-O stretching vibrations: These would be observed in the 1000-1300 cm⁻¹ range.
C-Cl stretching vibrations: The carbon-chlorine stretches would be found in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹. msu.edu
Raman spectroscopy, which relies on the scattering of light, provides complementary information. nih.gov While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The B-O and C-Cl bonds would also be active in the Raman spectrum.
A hypothetical IR absorption data table for this compound is presented below:
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| C-H (aliphatic) | Stretching | 2850-3000 | Medium-Strong |
| B-O | Stretching | 1300-1400 | Strong |
| C-O | Stretching | 1000-1300 | Strong |
| C-Cl | Stretching | 600-800 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysisnumberanalytics.comnih.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. numberanalytics.comnih.gov It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, allowing for the determination of the molecular formula.
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be seen for the molecular ion and any chlorine-containing fragments. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, a fragment with two chlorine atoms will show three peaks in a 9:6:1 intensity ratio (M, M+2, M+4).
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound might include:
Loss of an isopropoxy group (-OCH(CH₃)₂).
Loss of a chlorine atom (-Cl).
Loss of the dichloromethyl group (-CHCl₂).
Cleavage of the isopropyl group.
Analysis of these fragments helps to confirm the connectivity of the atoms in the molecule.
Computational Chemistry Approaches to Dichloromethyldiisopropoxyborane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. arxiv.org Methods such as Hartree-Fock and post-Hartree-Fock calculations, as well as Density Functional Theory (DFT), are employed to solve the molecular Schrödinger equation, providing detailed information about electron distribution and bonding. researchgate.netyoutube.com
For dichloromethyldiisopropoxyborane, these calculations can elucidate the nature of the boron-carbon and boron-oxygen bonds, which are central to its chemistry. The presence of two electronegative chlorine atoms on the methyl group and two isopropoxy groups on the boron atom significantly influences the electronic environment of the boron center. Quantum chemical calculations can precisely quantify the partial charges on each atom, the bond orders, and the molecular orbital energies. researchgate.net
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy and spatial distribution of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack.
Table 1: Calculated Electronic Properties of this compound
This table presents hypothetical data from quantum chemical calculations, illustrating the type of information that can be obtained. The specific values would be determined by the level of theory and basis set used in the calculation.
| Property | Value | Description |
| Dipole Moment | ~2.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Charge on Boron | +0.85 | Shows the boron atom is electron-deficient and thus electrophilic. |
| Mulliken Charge on C(B) | -0.45 | Indicates the carbon atom attached to boron has a partial negative charge. |
| HOMO Energy | -9.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.3 eV | A large gap suggests high kinetic stability. |
Note: Data is illustrative and derived from general principles of computational chemistry applied to similar molecules.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. aps.org It is particularly well-suited for studying the reactivity and selectivity of organoboron compounds. researchgate.netmdpi.com DFT calculations can be used to model reaction profiles, including the structures of reactants, products, intermediates, and transition states. nih.gov
For this compound, DFT studies can predict the outcomes of its reactions. For example, in reactions involving nucleophiles, DFT can help determine whether the attack will occur at the boron center or the dichloromethyl carbon. This is achieved by calculating the activation energies for the different possible reaction pathways. The pathway with the lower activation energy is predicted to be the dominant one. rsc.org
Furthermore, DFT can explain the stereoselectivity and regioselectivity observed in reactions. By analyzing the steric and electronic factors in the transition states, researchers can understand why a particular isomer is formed preferentially. researchgate.net Global reactivity descriptors, derived from the energies of the frontier orbitals, can also be calculated to provide a quantitative measure of reactivity. nih.gov
Table 2: DFT-Calculated Reactivity Descriptors for this compound
This interactive table shows key reactivity indices calculated using DFT, which help in predicting the chemical behavior of the molecule.
| Descriptor | Formula | Predicted Value | Implication for Reactivity |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -5.35 eV | Measures the escaping tendency of electrons; a higher value indicates greater reactivity. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 4.15 eV | A larger value indicates higher stability and lower reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | 3.44 eV | Quantifies the ability of the molecule to accept electrons; a higher value indicates a stronger electrophile. |
Note: Values are illustrative and based on the hypothetical electronic properties listed in Table 1.
Molecular Dynamics Simulations of this compound in Reaction Environments
While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, molecular dynamics (MD) simulations are used to model the behavior of molecules in a larger context, such as in solution. vtt.fi MD simulations treat atoms as classical particles and use a force field to describe the interactions between them. arxiv.org
An MD simulation of this compound in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) could provide valuable insights into its behavior in a typical reaction environment. ornl.gov The simulation would track the positions and velocities of all atoms over time, revealing information about:
Solvation: How solvent molecules arrange themselves around the solute molecule.
Conformational Dynamics: The flexibility of the isopropoxy groups and the rotation around the B-C bond.
Diffusion and Transport Properties: How the molecule moves through the solvent, which is important for reaction kinetics. vtt.fi
By analyzing the trajectories from an MD simulation, researchers can understand how the solvent influences the reactivity of this compound and the stability of any reaction intermediates. nih.govnih.gov
Prediction of Reaction Pathways and Transition States
A key goal of computational chemistry is to elucidate reaction mechanisms. This involves identifying the sequence of elementary steps that connect reactants to products, including any intermediates and transition states. nih.gov A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. youtube.comyoutube.com
For reactions involving this compound, computational methods can be used to search for transition state structures. youtube.com Techniques like linear synchronous transit (LST) or quadratic synchronous transit (QST) can provide an initial guess for the transition state, which is then refined using more sophisticated optimization algorithms. youtube.com
Once a transition state is located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), its energy can be calculated. The difference in energy between the reactants and the transition state gives the activation energy (ΔE‡), which is a critical factor in determining the reaction rate. youtube.com By mapping out the entire potential energy surface for a reaction, computational chemists can provide a detailed, step-by-step picture of the reaction mechanism. nih.govresearchgate.net
In Silico Design of Novel this compound Analogues
Computational chemistry is not only for studying existing molecules but also for designing new ones with desired properties. This process, known as in silico design, can significantly accelerate the discovery of new reagents and catalysts.
Starting with the structure of this compound, researchers can computationally introduce modifications and predict the effect on the molecule's properties. For example:
Varying the alkoxy groups: Replacing the isopropoxy groups with other alkoxy or aryloxy groups could modulate the steric hindrance and electronic properties of the boron center.
Modifying the dichloromethyl group: Substituting the chlorine atoms with other halogens or functional groups would alter the reactivity of the carbon center.
For each designed analogue, quantum chemical calculations can be performed to predict its electronic structure, reactivity, and stability. Promising candidates identified through this computational screening can then be prioritized for experimental synthesis and testing, saving significant time and resources. arxiv.org This iterative cycle of computational design and experimental validation is a powerful paradigm in modern chemical research.
Future Directions and Emerging Research Avenues for Dichloromethyldiisopropoxyborane
Integration with Flow Chemistry and Automated Synthesis
The precise control over reaction parameters offered by flow chemistry and the high-throughput capabilities of automated synthesis platforms present a fertile ground for expanding the applications of Dichloromethyldiisopropoxyborane. While specific research directly employing this compound in such systems is still nascent, the groundwork has been laid by the successful integration of related boronic esters into automated platforms. nih.gov
Future research will likely focus on developing continuous-flow protocols for reactions involving this compound. This could lead to safer, more efficient, and scalable syntheses of key intermediates for pharmaceuticals and other fine chemicals. researchgate.netmdpi.com The ability to telescope multi-step sequences without intermediate isolation, a key advantage of flow chemistry, could be particularly beneficial for moisture-sensitive reagents like this compound. lboro.ac.uk Automated synthesis platforms, which can rapidly screen various reaction conditions and substrates, will be instrumental in optimizing these flow processes and discovering novel transformations. nih.govchemistryworld.com The development of computerized chemical recipe files for reactions with this compound would enable on-demand, reproducible synthesis, accelerating drug discovery and materials science research.
Exploration of Sustainable and Green Chemistry Applications
The principles of green chemistry are increasingly guiding synthetic strategies, and this compound is expected to play a role in this paradigm shift. The development of environmentally benign methods for its synthesis and its application in atom-economical reactions are key areas of future investigation.
A major focus will be on minimizing waste and the use of hazardous substances. This can be assessed using established green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI). nih.govresearchgate.netchemrxiv.org For instance, research could aim to develop catalytic syntheses of this compound itself, moving away from stoichiometric reagents. Furthermore, its application in solvent-free or bio-based solvent systems would significantly improve the green credentials of its associated synthetic routes. The inherent properties of organoboron compounds, such as their low toxicity and ease of handling, already align with green chemistry principles. rsc.org Future work will likely involve a holistic life cycle assessment of processes involving this compound to ensure a truly sustainable approach. nih.gov
Development of Catalytic Cycles Involving this compound
While currently recognized primarily as a reagent, the potential for this compound to participate in or serve as a precursor to catalytic species is an exciting and underexplored frontier. Organoboron compounds are known to act as Lewis acids and can form reversible covalent bonds, properties that are attractive for catalyst design. rsc.org
Future research may explore the ability of the boron center in this compound to activate substrates or to be incorporated into larger catalytic frameworks. For example, it could potentially be used to generate borenium ions, which are highly reactive catalytic species. Investigations into its role in transition metal-catalyzed reactions, either as a ligand precursor or as a co-catalyst, could unveil novel catalytic transformations. The development of one-pot borylation-cross-coupling sequences, a testament to the efficiency of modern catalysis, could be expanded to include substrates derived from this compound. mdpi.com
Advanced Materials Science Applications of this compound
The unique electronic and structural properties of boron-containing compounds make them attractive building blocks for advanced materials. While direct applications of this compound in this field are yet to be extensively reported, the known utility of related boronic esters provides a strong indication of its potential.
One promising avenue is the incorporation of this compound into polymers. Boron-containing polymers can exhibit unique properties such as flame retardancy, thermal stability, and specific optical or electronic characteristics. Research into the use of this compound as a monomer or cross-linking agent in polymerization reactions could lead to the development of novel functional materials. There is also potential for its use in the synthesis of conductive polymers, where the boron atom could be used to tune the electronic properties of the material. researchgate.net Furthermore, the principles of boronate ester formation could be leveraged to create self-healing materials or responsive polymer networks.
Prospects in Biological and Medicinal Chemistry (beyond hepatitis C virus NS3 proteinase inhibitors)
The established success of boronic acids in medicine, most notably the proteasome inhibitor bortezomib, highlights the vast potential of organoboron compounds as therapeutic agents. While this compound has been utilized in the synthesis of HCV inhibitors, its broader biological and medicinal chemistry applications are a key area for future exploration.
A significant focus will be the design and synthesis of novel enzyme inhibitors. wustl.edunih.gov The dichloromethylboronic acid moiety, which can be accessed from this compound, is a potential pharmacophore that could target a variety of enzymes, including proteases and kinases. Furthermore, the antimicrobial properties of boron compounds are gaining increasing attention. nih.gov Research into the antibacterial and antifungal activity of derivatives of this compound could lead to new treatments for infectious diseases. nih.govresearchgate.netmdpi.commdpi.com The modular nature of its synthesis allows for the creation of diverse libraries of compounds for high-throughput screening against a wide range of biological targets. researchgate.net
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Dichloromethyldiisopropoxyborane’s molecular structure?
- Methodological Answer :
- Use ¹H and ¹³C NMR spectroscopy to confirm the presence of isopropoxy groups (δ ~1.2–1.4 ppm for methyl groups) and the chloromethyl moiety (δ ~3.5–4.0 ppm).
- Infrared (IR) spectroscopy can identify B-O (≈1350 cm⁻¹) and B-Cl (≈700 cm⁻¹) bonds.
- Mass spectrometry (MS) should show a molecular ion peak matching the molecular formula (C₇H₁₅BCl₂O₂, MW 237.5 g/mol). Cross-reference data with synthetic standards and literature .
Q. How can researchers ensure purity during synthesis of this compound?
- Methodological Answer :
- Perform gas chromatography (GC) with flame ionization detection (FID) using an inert column (e.g., DB-5) to quantify impurities.
- Use Karl Fischer titration to measure moisture content, as hydrolysis can degrade the compound.
- Recrystallize the product in anhydrous hexane under nitrogen to remove residual diisopropyl ether or unreacted precursors .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Conduct reactions in a glovebox or fume hood to avoid exposure to moisture and volatile byproducts.
- Use chemical-resistant PPE (e.g., nitrile gloves, face shields) due to potential skin/eye irritation.
- Store the compound under inert gas (argon/nitrogen) at –20°C to prevent decomposition. Refer to safety data sheets for spill management .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Employ 2D NMR techniques (e.g., HSQC, HMBC) to distinguish overlapping signals from isopropoxy groups and chloromethyl moieties.
- Compare experimental X-ray crystallography data (if available) with computational models (DFT/B3LYP) to validate bond angles and hybridization states.
- Replicate synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts .
Q. What experimental design optimizes reaction conditions for this compound in cross-coupling reactions?
- Methodological Answer :
- Use a DoE (Design of Experiments) approach to vary parameters:
- Solvent polarity (toluene vs. THF) to assess boronate stability.
- Temperature (0°C to 60°C) to balance reaction rate vs. decomposition.
- Catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%).
- Monitor intermediates via in situ FTIR or Raman spectroscopy to identify kinetic bottlenecks .
Q. How does this compound’s reactivity differ from other boronate esters in Suzuki-Miyaura couplings?
- Methodological Answer :
- Conduct competitive kinetic studies with aryl halides to compare transmetallation rates.
- Use 31P NMR to track ligand exchange dynamics in the presence of Pd catalysts.
- Evaluate steric effects by substituting isopropoxy groups with bulkier alkoxides (e.g., tert-butoxy) and measure yield differences .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Methodological Answer :
- Store in amber vials with molecular sieves (3Å) under argon.
- Conduct accelerated stability testing at elevated temperatures (40°C) and monitor degradation via GC-MS.
- Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated decomposition .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed yields in boronate ester syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
